molecular formula C9H8N2O2 B13027933 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B13027933
M. Wt: 176.17 g/mol
InChI Key: VRONOJUASJQMAV-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multi-step synthetic routes. One common method starts with the cyclization of 2-bromo-5-iodopyridine, followed by base-mediated conversion to the pyrrolopyridine core. The N-1 position is then substituted with a tert-butylcarbonate group to yield the key intermediate . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. .

Scientific Research Applications

1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the suppression of tumor growth and progression.

Comparison with Similar Compounds

1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can be compared with other pyrrolopyridine derivatives, such as:

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-11-5-3-6-7(11)2-4-10-8(6)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

VRONOJUASJQMAV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CN=C2C(=O)O

Origin of Product

United States

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